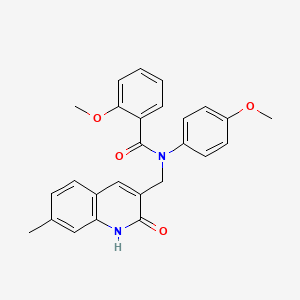![molecular formula C21H20N4O2 B7701292 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide, commonly known as ETP-46464, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 belongs to the family of pyrazoloquinoline compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ETP-46464 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. ETP-46464 has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In addition, ETP-46464 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
ETP-46464 has a range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects. ETP-46464 has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the proteasome. In addition, ETP-46464 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. ETP-46464 has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of ETP-46464 is its high purity and yield, making it suitable for further research. In addition, ETP-46464 has been shown to have a range of therapeutic applications, making it a promising candidate for drug development. However, one of the limitations of ETP-46464 is its limited solubility in water, which can make it challenging to administer in vivo. In addition, further research is needed to fully understand the mechanism of action of ETP-46464.
Future Directions
There are several future directions for research on ETP-46464. One area of research is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. In addition, further research is needed to understand the mechanism of action of ETP-46464 and to identify its target proteins and signaling pathways. Another area of research is to develop more soluble forms of ETP-46464 that can be administered in vivo. Overall, ETP-46464 has significant potential for further research and development as a novel therapeutic agent.
Synthesis Methods
The synthesis of ETP-46464 involves a multi-step process that starts with the preparation of 2-chloro-3-formylquinoline. This compound is then reacted with 3-aminopyrazole to form a pyrazoloquinoline intermediate, which is subsequently reacted with m-tolyl magnesium bromide to form the final product, ETP-46464. The synthesis of ETP-46464 has been optimized to yield high purity and yield, making it suitable for further research.
Scientific Research Applications
ETP-46464 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ETP-46464 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, ETP-46464 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, ETP-46464 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-25-21-17(12-15-8-4-5-10-18(15)22-21)20(24-25)23-19(26)13-27-16-9-6-7-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJFLINPVOKSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)


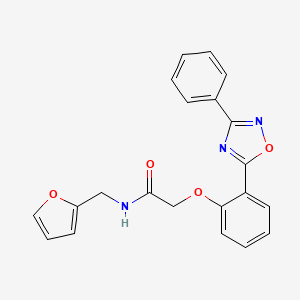

![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)

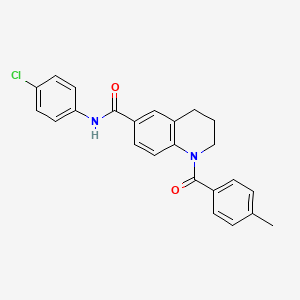
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
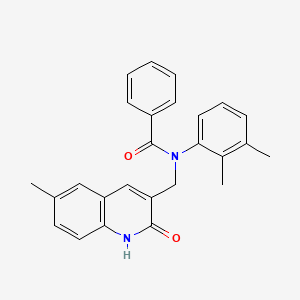
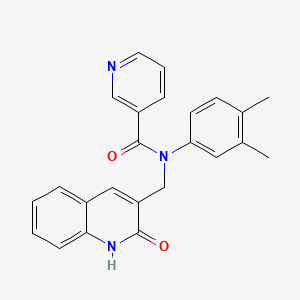
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
